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For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for assessing the inhibitory potential of compounds

on P-glycoprotein (P-gp) activity using the fluorescent substrate Rhodamine 123. P-gp, also

known as multidrug resistance protein 1 (MDR1), is a critical ATP-binding cassette (ABC)

transporter that actively effluxes a wide range of xenobiotics from cells.[1][2][3] Its function

significantly impacts drug absorption, distribution, and elimination, and its overexpression is a

key mechanism of multidrug resistance in cancer.[1][2][4] Therefore, evaluating the interaction

of new chemical entities with P-gp is a crucial step in drug discovery and development.[5][6]

The Rhodamine 123 efflux assay is a functional, cell-based method used to determine if a test

compound can inhibit the P-gp-mediated transport of Rhodamine 123, a known P-gp substrate.

[4][7][8] Inhibition of P-gp results in the intracellular accumulation of Rhodamine 123, which can

be quantified by measuring its fluorescence.[5][9]

Principle of the Assay
P-gp is an efflux pump that utilizes ATP hydrolysis to transport substrates out of the cell,

thereby reducing their intracellular concentration. Rhodamine 123 is a fluorescent dye that is a

substrate of P-gp. In cells expressing P-gp, Rhodamine 123 is actively transported out,

resulting in low intracellular fluorescence. When a P-gp inhibitor is present, the efflux of

Rhodamine 123 is blocked, leading to its accumulation inside the cells and a corresponding
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increase in fluorescence. The intensity of the fluorescence is directly proportional to the extent

of P-gp inhibition.

Experimental Workflow
The following diagram illustrates the general workflow of the P-gp inhibition assay using

Rhodamine 123.
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Caption: Experimental workflow for the P-gp inhibition assay using Rhodamine 123.
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Reagent Supplier Purpose

P-gp expressing cell line (e.g.,

MDCK-MDR1, Caco-2)
ATCC or other cell bank In vitro model system

Wild-type cell line (e.g.,

MDCK-WT)
ATCC or other cell bank

Negative control for P-gp

expression

Dulbecco's Modified Eagle's

Medium (DMEM)
Gibco or equivalent Cell culture medium

Fetal Bovine Serum (FBS) Gibco or equivalent
Supplement for cell culture

medium

Penicillin-Streptomycin Gibco or equivalent Antibiotic for cell culture

Trypsin-EDTA Gibco or equivalent Cell detachment

Phosphate-Buffered Saline

(PBS)
Gibco or equivalent Washing cells

Rhodamine 123 Sigma-Aldrich or equivalent Fluorescent P-gp substrate

Verapamil or Cyclosporin A Sigma-Aldrich or equivalent Positive control P-gp inhibitor

Test Compounds N/A
Compounds to be evaluated

for P-gp inhibition

Dimethyl Sulfoxide (DMSO) Sigma-Aldrich or equivalent Solvent for compounds

96-well black, clear-bottom

plates
Corning or equivalent

Cell culture and fluorescence

measurement

Fluorescence microplate

reader

Molecular Devices or

equivalent

Quantification of Rhodamine

123 fluorescence

Experimental Protocol
This protocol is optimized for a 96-well plate format.

Cell Culture
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Culture P-gp expressing cells (e.g., MDCK-MDR1 or Caco-2) and the corresponding wild-

type cells (e.g., MDCK-WT) in DMEM supplemented with 10% FBS and 1% penicillin-

streptomycin.[2]

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

Seed the cells into 96-well black, clear-bottom plates at a density that allows for the

formation of a confluent monolayer within 2-4 days for MDCK-MDR1 cells or approximately

21 days for Caco-2 cells to allow for differentiation.[10]

P-gp Inhibition Assay
Prepare Reagents:

Prepare a stock solution of Rhodamine 123 (e.g., 10 mM in DMSO) and store it protected

from light.

Prepare stock solutions of the positive control inhibitor (e.g., 10 mM Verapamil in DMSO)

and test compounds in DMSO.

Prepare a working solution of Rhodamine 123 (e.g., 5-10 µM) in a suitable assay buffer

(e.g., Hanks' Balanced Salt Solution - HBSS or serum-free medium).[5][8]

Prepare serial dilutions of the test compounds and positive control in the assay buffer. The

final DMSO concentration should be kept below 1% to avoid solvent effects.

Assay Procedure:

On the day of the assay, aspirate the culture medium from the wells.

Wash the cell monolayer twice with warm PBS.

Add 100 µL of the assay buffer containing the test compounds or controls to the respective

wells. Include wells with assay buffer and DMSO as a vehicle control.

Pre-incubate the plate at 37°C for 30 minutes.
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Add 100 µL of the Rhodamine 123 working solution to all wells and incubate for 30-60

minutes at 37°C, protected from light.[5][8]

After incubation, aspirate the solution from the wells.

Wash the cell monolayer three times with ice-cold PBS to stop the efflux and remove

extracellular dye.[8]

Add 100 µL of a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for

15 minutes at 37°C to lyse the cells.[8]

Fluorescence Measurement:

Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate

reader.

Set the excitation wavelength to approximately 485 nm and the emission wavelength to

approximately 535 nm.[5][8]

Data Presentation and Analysis
The data should be analyzed to determine the percent inhibition of P-gp activity by the test

compounds and to calculate the half-maximal inhibitory concentration (IC50) value.

Calculation of Percent Inhibition
The percent inhibition of P-gp activity can be calculated using the following formula:

% Inhibition = [(FluorescenceTest Compound - FluorescenceVehicle Control) /

(FluorescencePositive Control - FluorescenceVehicle Control)] x 100

Where:

FluorescenceTest Compound is the fluorescence intensity in the presence of the test

compound.

FluorescenceVehicle Control is the fluorescence intensity in the presence of the vehicle

(e.g., DMSO).
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FluorescencePositive Control is the fluorescence intensity in the presence of a maximal

concentration of the positive control inhibitor (e.g., Verapamil).

IC50 Determination
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of P-gp

activity, can be determined by plotting the percent inhibition against the logarithm of the test

compound concentration and fitting the data to a sigmoidal dose-response curve using a

suitable software (e.g., GraphPad Prism).[5][9]

Sample Data Table
Compound Concentration (µM)

Mean Fluorescence

Intensity (RFU)
% Inhibition

Vehicle Control 0 1500 0

Positive Control

(Verapamil)
100 8500 100

Test Compound A 0.1 2000 7.1

Test Compound A 1 4500 42.9

Test Compound A 10 7500 85.7

Test Compound A 100 8400 98.6

IC50 Values of Reference P-gp Inhibitors
The following table provides typical IC50 values for known P-gp inhibitors obtained from

Rhodamine 123 accumulation assays. These values can vary depending on the cell line and

specific experimental conditions.
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Inhibitor Cell Line Approximate IC50 (µM)

Verapamil MCF7R 2.5 - 5.0[5]

Cyclosporin A MCF7R 1.0 - 3.0[5]

Elacridar MCF7R ~0.05[9]

Zosuquidar MCF7R ~0.1[5]

P-gp Efflux Mechanism and Inhibition
The following diagram illustrates the principle of P-gp mediated efflux of Rhodamine 123 and its

inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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